Maltose

Übersicht

Beschreibung

. It is a reducing sugar and is less sweet than sucrose. Maltose is naturally found in germinating grains and is a product of starch hydrolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Maltose can be synthesized through the enzymatic hydrolysis of starch using the enzyme diastase . During this process, starch is broken down into this compound and other smaller glucose polymers. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst.

Industrial Production Methods: In industrial settings, this compound is produced by the controlled hydrolysis of starch using amylase enzymes . The process involves heating starch with a strong acid for several minutes, followed by enzymatic treatment to yield this compound. This method ensures high purity and efficiency in this compound production .

Types of Reactions:

Oxidation: this compound can be oxidized to form gluconic acid and other oxidation products.

Reduction: this compound can be reduced to form sorbitol, a sugar alcohol.

Common Reagents and Conditions:

Hydrolysis: Acid catalysts or the enzyme maltase.

Oxidation: Oxidizing agents such as nitric acid.

Reduction: Reducing agents like sodium borohydride.

Major Products:

Hydrolysis: Glucose.

Oxidation: Gluconic acid.

Reduction: Sorbitol.

Wissenschaftliche Forschungsanwendungen

Brewing Industry

Role in Fermentation:

Maltose is a crucial fermentable sugar in the brewing process. Derived from malted grains, it serves as the primary sugar for yeast during fermentation, leading to alcohol production. The fermentation efficiency and flavor profile of beer can be significantly influenced by the this compound content in the wort.

Case Study:

A study demonstrated that varying this compound concentrations affected yeast fermentation rates and final alcohol content in beer production. Higher this compound levels resulted in increased alcohol yield, showcasing its importance in brewing formulations .

Baking Industry

Contributions to Flavor and Texture:

In baking, this compound enhances the browning and flavor development of baked goods. It contributes to the Maillard reaction, which is responsible for the desirable crust color and flavor in bread.

Data Table: Effects of this compound on Baking

| Parameter | Control (No this compound) | With this compound |

|---|---|---|

| Crust Color | Light | Dark |

| Flavor Intensity | Mild | Enhanced |

| Texture | Soft | Crispier |

Pharmaceutical Applications

Use as an Excipient:

this compound is employed as a bulking agent and stabilizer in pharmaceutical formulations. It is especially useful in parenteral products as a source of glucose, providing energy without the sweetness associated with other sugars like sucrose.

Case Study:

Research indicated that this compound could replace lactose in certain formulations, making it suitable for lactose-intolerant patients. Its lower sweetness profile allows for better patient compliance in oral solutions .

Biotechnology and Cell Culture

Energy Source for Cell Growth:

Recent studies have shown that mammalian cells, such as Chinese Hamster Ovary (CHO) cells, can utilize this compound as an energy source in serum-free culture media. This application is significant for biopharmaceutical manufacturing where consistent cell growth is essential.

Data Table: this compound Utilization in CHO Cells

| This compound Concentration (g/L) | Cell Density (x10^6 cells/mL) | Antibody Titer (mg/L) |

|---|---|---|

| 10 | 5.0 | 120 |

| 20 | 7.5 | 145 |

| 30 | 9.0 | 150 |

The data indicates that higher concentrations of this compound correlate with increased cell density and antibody production .

Nutritional Supplements

Application in Infant Formulas:

Due to its mild sweetness and digestibility, this compound is sometimes included in nutritional supplements and infant formulas. It provides a source of energy without overwhelming sweetness, making it suitable for young children.

Other Applications

- Confectionery: this compound is used in candies and chocolates to provide texture and stability.

- Fermentation Processes: It plays a role in various fermentation processes beyond brewing.

- Microneedle Drug Delivery: this compound has been explored as a component in microneedle systems for drug delivery due to its ability to form stable structures that can dissolve upon administration .

Wirkmechanismus

Maltose exerts its effects primarily through its hydrolysis into glucose by the enzyme maltase . The glucose produced is then utilized by the body for energy or stored as glycogen in the liver . The molecular targets involved in this process include the enzymes amylase and maltase, which catalyze the breakdown of starch and this compound, respectively .

Vergleich Mit ähnlichen Verbindungen

Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.

Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.

Trehalose: Composed of two glucose molecules linked by an α(1→1) glycosidic bond.

Uniqueness of Maltose: this compound is unique due to its specific α(1→4) glycosidic bond, which makes it a reducing sugar and allows it to participate in reactions that other disaccharides like sucrose cannot . Additionally, this compound’s role in the hydrolysis of starch and its presence in germinating grains highlight its importance in both natural and industrial processes .

Biologische Aktivität

Maltose, a disaccharide composed of two glucose molecules, plays a significant role in various biological processes. This article explores its biological activity, focusing on its metabolism, transport mechanisms, and physiological effects in different organisms.

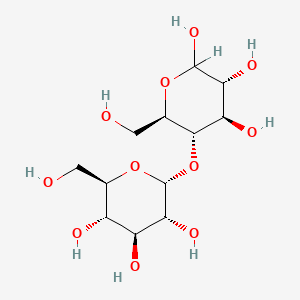

Structure and Properties of this compound

This compound () is a reducing sugar formed during the hydrolysis of starch. It is soluble in water and has a sweet taste. Its structure consists of two glucose units linked by an α(1→4) glycosidic bond.

Metabolism of this compound

This compound is primarily metabolized by maltases, enzymes that hydrolyze this compound into glucose. This process is crucial for energy production in various organisms.

Maltase Enzymes

- Barley Maltase : In barley (), maltase activity is attributed to the gene Agl97. This enzyme converts this compound produced during starch degradation into glucose, facilitating seedling growth during germination . Research indicates that multiple forms of maltase may arise from post-translational modifications, although Agl97 accounts for the majority of maltase activity in barley endosperm .

- Yeast Maltase : In yeast (), this compound metabolism involves several loci (MAL1-MAL6), with MALx2 encoding the maltase enzyme. High levels of this compound uptake can lead to cell death due to hypotonic stress conditions .

Transport Mechanisms

The transport of this compound across cellular membranes is facilitated by specific transport systems that involve proteins such as the this compound-binding protein (MBP).

Active Transport in Escherichia coli

In , the active transport of this compound requires five genes, including those encoding MBP and components of the MalFGK2 transporter system. The binding of this compound to MBP triggers conformational changes that allow for efficient transport across the cytoplasmic membrane . The mechanism follows an alternating access model, where substrate binding induces a transition between open and closed states, facilitating this compound translocation .

Physiological Effects

This compound exhibits various physiological effects depending on the organism and context.

- Energy Source : As a carbohydrate, this compound serves as an important energy source for organisms, particularly during fermentation processes in yeast and malting in barley.

- Impact on Glucose Levels : In humans and animals, this compound can influence blood glucose levels. It is broken down into glucose, which is then utilized for energy or stored as glycogen.

Case Studies

- Barley Germination : A study on barley showed that malting processes enhance the expression of Agl97, leading to increased maltase activity and subsequent glucose production necessary for seedling development .

- Yeast Fermentation : Research demonstrated that yeast strains with mutations in the MAL loci exhibited impaired growth on this compound as a sole carbon source, highlighting the importance of these genes in carbohydrate metabolism .

Tables Summarizing Key Findings

| Organism | Key Enzyme(s) | Gene(s) Involved | Function |

|---|---|---|---|

| Barley | Maltase | Agl97 | Converts this compound to glucose during germination |

| Escherichia coli | MalFGK2 | malE, malF | Active transport of this compound across membranes |

| Saccharomyces cerevisiae | Maltase | MAL1-MAL6 | Hydrolyzes this compound; involved in fermentation |

Eigenschaften

CAS-Nummer |

69-79-4 |

|---|---|

Molekularformel |

C12H22O11 |

Molekulargewicht |

342.30 g/mol |

IUPAC-Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11-,12-/m1/s1 |

InChI-Schlüssel |

GUBGYTABKSRVRQ-KEUNEUHJSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Siedepunkt |

Decomposes (NIOSH, 2024) decomposes Decomposes |

Dichte |

1.27 to 1.61 (NIOSH, 2024) 1.27-1.61 |

melting_point |

102-103 °C |

Key on ui other cas no. |

14641-93-1 69-79-4 |

Physikalische Beschreibung |

White odorless crystals; [Mallinckrodt Baker MSDS] |

Löslichkeit |

780.0 mg/mL |

Synonyme |

Maltose |

Dampfdruck |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.